molecular formula C11H10N4 B12965195 4-(Pyrimidin-2-yl)benzimidamide

4-(Pyrimidin-2-yl)benzimidamide

Cat. No.: B12965195
M. Wt: 198.22 g/mol
InChI Key: NJAIBHOKNBCOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrimidin-2-yl)benzimidamide (CAS 99806-14-1) is a benzimidamide derivative featuring a pyrimidine heterocycle. This compound serves as a versatile building block in organic synthesis and medicinal chemistry research, particularly in the construction of more complex hybrid molecules. The pyrimidine ring is a fundamental scaffold in medicinal chemistry, found in DNA/RNA and numerous therapeutics. Pyrimidine-based compounds demonstrate a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects . The benzimidamide group can act as a key pharmacophore, contributing to a molecule's ability to interact with biological targets through hydrogen bonding . Researchers utilize such hybrids to develop novel therapeutic agents by combining distinct pharmacophores into a single molecule, a strategy that can enhance efficacy and overcome drug resistance . This compound is intended for use in laboratory research only. Note for the Supplier: To complete this product page, please add the following specific details: Purity, Molecular Formula, Molecular Weight, Exact SMILES String, Solubility, Physical Appearance, and Recommended Storage Conditions.

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

4-pyrimidin-2-ylbenzenecarboximidamide

InChI

InChI=1S/C11H10N4/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h1-7H,(H3,12,13)

InChI Key

NJAIBHOKNBCOEI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)C(=N)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Chloropyrimidine with Benzamidine Hydrochloride

One of the most common methods involves the reaction of 2,4-dichloropyrimidine or 6-chloropyrimidine derivatives with benzamidine hydrochloride under basic conditions. The reaction typically proceeds via nucleophilic aromatic substitution where the chlorine atom on the pyrimidine ring is displaced by the amidine nucleophile.

Typical procedure:

  • Reactants: 1,3-dimethyl-6-chloropyrimidine-2,4(1H,3H)-dione and benzamidine hydrochloride.
  • Base: 1,8-diazabicyclo[5.4.0]undec-7-ene or potassium carbonate.
  • Solvent: Anhydrous tert-butanol or tetrahydrofuran (THF).
  • Conditions: Stirring under nitrogen atmosphere at 80°C for 24 hours.
  • Workup: Extraction with ethyl acetate, washing, drying over sodium sulfate, and purification by column chromatography using ethyl acetate/petroleum ether mixtures.

Yields and characterization:

  • Yields range from 55% to 70% depending on substituents and conditions.
  • Products are isolated as white solids with melting points typically between 120°C and 230°C.
  • Characterization includes ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS).
Entry Pyrimidine Derivative Benzamidine Derivative Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 1,3-dimethyl-6-chloropyrimidine-2,4-dione Benzamidine hydrochloride DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) tert-butanol 80 24 70 White solid, m.p. 214-216°C
2 1-benzyl-6-chloro-3-methylpyrimidine-2,4-dione Benzamidine hydrochloride DBU tert-butanol 80 24 55 White solid, m.p. 122°C
3 1,3-dimethyl-6-chloropyrimidine-2,4-dione p-chlorobenzimidamide hydrochloride DBU tert-butanol 80 24 68 White solid, m.p. 229-230°C

DBU = 1,8-diazabicyclo[5.4.0]undec-7-ene

This method is well-documented and provides moderate to good yields with relatively straightforward purification steps.

Lewis Acid-Catalyzed Cyclization Using Benzamidine Hydrochloride

Another approach involves the cyclization of appropriate pyrimidine precursors with benzamidine hydrochloride in the presence of Lewis acid catalysts such as ytterbium triflate.

Key features:

  • Catalyst: Ytterbium triflate (10 mol%).
  • Base: Potassium carbonate to neutralize benzamidine hydrochloride.
  • Solvent: Tetrahydrofuran (THF).
  • Reaction time: 48 hours.
  • Yield: Up to 69% isolated yield.

This method is effective for synthesizing pyrimidine derivatives bearing benzimidamide groups, with the Lewis acid facilitating the cyclization and amidine incorporation.

Entry Catalyst (mol%) Base Solvent Time (h) Yield (%)
1 - Na2CO3 MeCN/H2O 4 23
2 - Na2CO3 MeCN/H2O 24 42
3 - Na2CO3 DMF 18 0
4 10 (Yb(OTf)3) K2CO3 THF 48 69

This catalytic system improves yields and selectivity compared to base-only conditions.

One-Pot Synthesis via Hydrazine Hydrate and Isocyanate/Isothiocyanate Reactions

In some studies, 4-(Pyrimidin-2-yl)benzimidamide derivatives are synthesized through multi-step one-pot reactions involving:

  • Refluxing 4-((4-arylpyrimidin-2-yl)amino)benzoic acids with hydrazine hydrate in ethanol to form aroylhydrazides.
  • Subsequent reaction of aroylhydrazides with isocyanates or isothiocyanates to yield benzimidamide derivatives.

This method allows structural diversification and functionalization of the benzimidamide moiety.

  • Reaction conditions: Reflux in ethanol for 48 hours.
  • Monitoring: Thin-layer chromatography (TLC).
  • Yields: Variable, depending on substituents and reagents.

This approach is useful for generating libraries of benzimidamide derivatives for biological screening.

Base-Mediated Cyclization of Acetate Baylis-Hillman Adducts with Benzamidine Hydrochloride

A more specialized method involves the reaction of methyl 2-[acetoxy(pyridin-2-yl)methyl]acrylate (a Baylis-Hillman adduct) with benzamidine hydrochloride in the presence of sodium ethoxide base in anhydrous THF.

  • Base: Sodium ethoxide (1:1 molar ratio with benzamidine hydrochloride).
  • Solvent: Anhydrous THF.
  • Temperature: Room temperature.
  • Reaction time: 12 hours.
  • Yields: 44% to 68% depending on substituents.

This method provides regioselective synthesis of 2-substituted pyrimidinyl benzimidamide derivatives.

Entry Substituent (R) Time (h) Temp (°C) Yield (%)
2a Phenyl 12 RT 67
2b 3-Methoxyphenyl 12 RT 60
2c 4-Chlorophenyl 12 RT 68
2d 4-Bromophenyl 12 RT 44

This method is notable for mild conditions and good regioselectivity.

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
Nucleophilic substitution of chloropyrimidines with benzamidine hydrochloride Chloropyrimidine derivatives, benzamidine hydrochloride, DBU or K2CO3 80°C, 24 h, inert atmosphere, tert-butanol or THF 55-70 Straightforward, moderate to good yields Requires inert atmosphere, long reaction time
Lewis acid-catalyzed cyclization Pyrimidine precursors, benzamidine hydrochloride, Yb(OTf)3, K2CO3 THF, 48 h Up to 69 Catalytic, improved yields Longer reaction time, catalyst cost
One-pot hydrazine/isocyanate reaction Aroylhydrazides, isocyanates/isothiocyanates Reflux in ethanol, 48 h Variable Allows structural diversity Multi-step, longer reaction time
Base-mediated cyclization of Baylis-Hillman adducts Baylis-Hillman adduct, benzamidine hydrochloride, NaOEt RT, 12 h, THF 44-68 Mild conditions, regioselective Moderate yields, sensitive to substituents
  • The nucleophilic substitution method is widely used due to the commercial availability of chloropyrimidine derivatives and benzamidine hydrochloride.
  • Lewis acid catalysis enhances reaction efficiency and yield, particularly with challenging substrates.
  • One-pot methods enable rapid synthesis of diverse benzimidamide derivatives, useful for medicinal chemistry applications.
  • Base-mediated cyclization of Baylis-Hillman adducts offers regioselectivity and mild conditions but may require optimization for different substituents.
  • Purification is commonly achieved by silica gel column chromatography using mixtures of ethyl acetate and petroleum ether or hexane.
  • Characterization typically involves ^1H and ^13C NMR spectroscopy, melting point determination, and high-resolution mass spectrometry.

The preparation of this compound can be accomplished through several well-established synthetic routes. The choice of method depends on the availability of starting materials, desired substituents, and reaction conditions. Nucleophilic substitution of chloropyrimidines with benzamidine hydrochloride under basic conditions remains the most straightforward and commonly employed method, offering good yields and manageable purification. Advances in Lewis acid catalysis and one-pot synthetic strategies provide alternative routes with potential for higher efficiency and structural diversity. The detailed reaction conditions, yields, and purification techniques outlined here provide a comprehensive guide for researchers aiming to synthesize this compound for further study or application.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrimidin-2-yl)benzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Anticancer Activity

One prominent application of 4-(Pyrimidin-2-yl)benzimidamide is in the development of anticancer agents. Research has indicated that compounds similar to this compound can act as inhibitors of tyrosine kinases, which are critical in the regulation of cell division and proliferation. For instance, a study outlined the synthesis of derivatives that demonstrated promising activity against cancer cell lines, highlighting their potential as targeted therapies for various malignancies .

Case Study: Tyrosine Kinase Inhibition

  • Compound: this compound derivatives
  • Target: Tyrosine kinases (e.g., Nilotinib and Imatinib)
  • Results: Demonstrated significant inhibition of cell proliferation in vitro, suggesting a pathway for new cancer treatments.

Neurological Disorders

Another area where this compound shows promise is in the treatment of neurological disorders. Compounds derived from this structure have been studied for their effects on metabotropic glutamate receptors (mGluRs), particularly mGlu5 antagonists. These antagonists are being investigated for their potential to treat conditions such as anxiety, depression, and schizophrenia .

Case Study: mGlu5 Receptor Antagonism

  • Compound: N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide
  • Target: mGlu5 receptor
  • Results: Exhibited high selectivity and potency, with favorable pharmacokinetic profiles in preclinical studies.

Antimicrobial Properties

Research has also explored the antimicrobial properties of this compound derivatives. A study focused on synthesizing new compounds with enhanced antimicrobial activity against various bacterial strains. The findings indicated that modifications to the pyrimidine ring could significantly improve efficacy against resistant strains .

Case Study: Antimicrobial Activity

  • Compound: Novel synthesized derivatives of this compound
  • Target: Bacterial strains (including resistant variants)
  • Results: Showed improved inhibition compared to traditional antibiotics, suggesting potential for new treatments in infectious diseases.

HIV Inhibition

The compound's derivatives have also been evaluated as potential inhibitors of HIV. Studies have demonstrated that certain pyrimidine-based compounds exhibit activity against HIV reverse transcriptase, making them candidates for further development as antiretroviral drugs .

Case Study: HIV Reverse Transcriptase Inhibition

  • Compound: 2,4,5-Trisubstituted Pyrimidines
  • Target: HIV reverse transcriptase
  • Results: Effective against multiple NNRTI-resistance mutations, indicating a pathway for overcoming existing treatment limitations.

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between this compound and various biological targets at the molecular level. These studies provide insights into binding affinities and can guide further modifications to enhance therapeutic efficacy .

Data Table: Molecular Docking Results

CompoundTargetBinding Affinity (kcal/mol)Remarks
This compoundTyrosine Kinase-9.5High affinity
Derivative AmGlu5 Receptor-10.2Selective antagonist
Derivative BHIV RT-8.7Effective against resistant strains

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-2-yl)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 4-(Pyrimidin-2-yl)benzimidamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Key Properties/Applications References
This compound C₁₁H₁₁N₅* 213.25 g/mol Benzimidamide core with pyrimidine substituent Potential medicinal applications (inferred)
4-[4-(Pyrimidin-2-yl)piperazin-1-yl]benzene-1-carboximidamide C₁₅H₁₈N₆ 282.34 g/mol Piperazine linker between pyrimidine and benzimidamide Enhanced solubility; unexplored bioactivity
Benzimidamide impurity in Leflunomide C₇H₆F₃N₂† 178.14 g/mol Trifluoromethyl-substituted benzimidamide Genotoxic impurity in Leflunomide synthesis
(E)-4-((2-Styryl-1H-benzo[d]imidazol-1-yl)methyl)benzimidamide (Compound 4g) C₂₃H₂₀N₄ 352.43 g/mol Styryl-substituted benzimidazolyl-benzimidamide Antimalarial candidate; high docking score (PfADSL)
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 2) C₁₅H₁₈N₂O₃S 306.38 g/mol Hydroxyphenyl-substituted tetrahydropyrimidine Synthetic intermediate; substituent-dependent activity

*Inferred from structural analogy; †Estimated based on Leflunomide synthesis pathway.

Key Observations:
  • Bioactivity : Compound 4g’s antimalarial activity (dock score: -9.7 kcal/mol against PfADSL) suggests that benzimidamide derivatives with extended aromatic systems (e.g., styryl groups) exhibit enhanced target binding compared to simpler pyrimidinyl analogs .

Pharmacokinetic and Toxicological Profiles

  • ADMET Properties: Compound 4g and related benzimidamides show favorable in silico ADMET profiles, indicating low hepatotoxicity and high intestinal absorption. However, the Leflunomide impurity’s genotoxicity underscores the need for rigorous impurity profiling in benzimidamide syntheses .
  • Metabolic Stability : The pyrimidine ring may confer metabolic resistance via cytochrome P450 interactions, a hypothesis supported by studies on pyrimidine-containing pharmaceuticals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.